Ethoxypentafluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethoxy-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c1-2-14-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGNTIVCWQYTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506128 | |
| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-39-6 | |
| Record name | 1-Ethoxy-2,3,4,5,6-pentafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of Ethoxypentafluorobenzene
Established Synthetic Pathways to Ethoxypentafluorobenzene
The synthesis of this compound predominantly relies on the principles of nucleophilic aromatic substitution (SNAr), where the highly electron-deficient pentafluorophenyl ring is susceptible to attack by nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) Approaches
The most common and direct method for the synthesis of this compound is the reaction of hexafluorobenzene (B1203771) with an ethoxide source. nih.govnist.gov This reaction is a classic example of nucleophilic aromatic substitution, where the ethoxide ion (CH₃CH₂O⁻) acts as the nucleophile, displacing a fluoride (B91410) ion from the hexafluorobenzene ring.
The reaction is typically carried out by treating hexafluorobenzene with sodium ethoxide in ethanol (B145695). nih.gov The strong electron-withdrawing nature of the five fluorine atoms on the benzene (B151609) ring activates it towards nucleophilic attack. The reaction of hexafluorobenzene with alcoholates, such as sodium ethoxide, leads to the substitution of one or more fluorine atoms. nih.govnist.gov
Table 1: Reaction Conditions for SNAr Synthesis of this compound
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| Hexafluorobenzene | Sodium Ethoxide | Ethanol | Not specified | This compound |
| Hexafluorobenzene | Ethanolic Potassium Hydroxide | Not specified | 30 min at 120 °C | This compound (48% yield) |
This table summarizes common conditions for the synthesis of this compound via SNAr reaction, based on available literature. nist.gov
Alternative Synthetic Routes and Precursors
While the direct reaction of hexafluorobenzene with ethoxide is prevalent, alternative precursors can also be employed. For instance, pentafluorophenol (B44920) can be converted to its corresponding sodium salt, sodium pentafluorophenoxide, which can then be alkylated with an ethylating agent. However, the more common route remains the nucleophilic substitution on the perfluorinated benzene ring.
Another approach involves the reaction of other pentafluorophenyl-substituted compounds. For example, the reaction of pentafluoro-N,N-dimethylaniline with sodium ethoxide in ethanol yields 4-ethoxy-2,3,5,6-tetrafluoro-N,N-dimethylaniline, demonstrating the utility of the ethoxide nucleophile in substituting a fluorine atom on an already substituted pentafluorophenyl ring. nih.govnist.gov
Reaction Mechanisms of this compound Synthesis
Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. The synthesis of this compound via SNAr proceeds through a well-established mechanistic pathway.
Detailed Mechanistic Elucidation of Key Steps
The SNAr mechanism for the formation of this compound from hexafluorobenzene involves a two-step process:
Nucleophilic Attack: The ethoxide ion attacks one of the carbon atoms of the hexafluorobenzene ring. This attack is facilitated by the strong inductive effect of the fluorine atoms, which makes the ring carbons highly electrophilic. This step leads to the formation of a resonance-stabilized intermediate called a Meisenheimer complex. znaturforsch.com The negative charge is delocalized over the aromatic system and the fluorine atoms.
The formation of the Meisenheimer complex is a reversible process. znaturforsch.com
Kinetic and Thermodynamic Considerations in Synthesis
The kinetics of the reaction between hexafluorobenzene and ethoxide are influenced by several factors, including the concentration of the reactants, the solvent, and the temperature. The reaction rate is dependent on the concentration of both the hexafluorobenzene and the ethoxide. The use of a polar aprotic solvent can enhance the rate of reaction by solvating the cation of the ethoxide salt, thereby increasing the nucleophilicity of the ethoxide anion.
From a thermodynamic perspective, the reaction is generally favorable due to the formation of a stable C-O bond and the release of a stable fluoride ion. The Gibbs free energy of the reaction is negative, indicating a spontaneous process under appropriate conditions. numberanalytics.com However, at very high temperatures, the reverse reaction might become more significant. The thermodynamic equilibrium of the system favors the formation of the product, this compound, under standard reaction conditions. numberanalytics.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. vapourtec.comepa.govnih.gov Key considerations include the use of safer solvents, energy efficiency, and waste reduction.
One of the core principles of green chemistry is the prevention of waste. epa.govacs.org In the context of this compound synthesis, this can be addressed by optimizing the reaction to maximize the yield and minimize the formation of byproducts. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a crucial metric. acs.org
The use of ethanol as both a reactant (in the form of ethoxide) and a solvent is advantageous from a green chemistry perspective, as ethanol is a relatively benign and renewable solvent. vapourtec.com However, the use of strong bases like sodium ethoxide presents some hazards. Exploring milder reaction conditions or the use of catalytic systems could further enhance the greenness of the synthesis. acs.org
Designing for energy efficiency is another key principle. vapourtec.com Conducting the reaction at lower temperatures, if feasible, would reduce energy consumption. Flow chemistry technologies offer potential advantages in terms of better temperature control and improved safety for exothermic reactions. vapourtec.com
Furthermore, the principle of using less hazardous chemical syntheses encourages the selection of reagents and pathways that minimize toxicity. epa.govskpharmteco.com While hexafluorobenzene is a necessary precursor, efforts to handle it safely and minimize its release are paramount.
Reactivity Profile and Transformational Chemistry of Ethoxypentafluorobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions of Ethoxypentafluorobenzene
Nucleophilic aromatic substitution (SNAr) is the cornerstone of this compound's chemistry. The five fluorine atoms strongly withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comyoutube.com This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnumberanalytics.com
The regiochemical outcome of SNAr reactions on this compound is primarily controlled by electronics. The fluorine atoms activate the ring for nucleophilic attack, and the ethoxy group, while electron-donating by resonance, influences the position of substitution. In polyfluoroaromatic systems, nucleophilic attack generally occurs at the carbon atom that can best stabilize the resulting negative charge of the Meisenheimer intermediate.
For this compound, substitution occurs preferentially at the C4 position (para to the ethoxy group). This preference is attributed to the ability of the oxygen's lone pairs in the ethoxy group to stabilize the negative charge that develops in the intermediate through resonance, particularly when the attack is at the para position. The attack at the ortho position is sterically hindered by the ethoxy group, and attack at the meta position does not benefit from the same degree of resonance stabilization. This regioselectivity is a critical aspect for the controlled synthesis of tetra-substituted fluorinated aromatic compounds.
This compound reacts with a wide range of nucleophiles, typically under basic conditions in polar aprotic solvents like DMF or DMSO, which can effectively solvate the cation of the nucleophilic salt. acsgcipr.org The high degree of fluorination makes even fluorine a viable leaving group. masterorganicchemistry.com Common nucleophiles include alkoxides, amines, and thiolates.
Oxygen Nucleophiles: Reaction with alkoxides, such as sodium methoxide, leads to the displacement of the para-fluorine to form 1-ethoxy-4-methoxy-2,3,5,6-tetrafluorobenzene.
Nitrogen Nucleophiles: Primary and secondary amines readily react at the C4 position to yield the corresponding N-substituted tetrafluoroanilines. osti.gov
Sulfur Nucleophiles: Thiolates, which are generally strong nucleophiles, react efficiently to produce the corresponding aryl sulfides. cas.cn
The table below summarizes typical SNAr reactions.
| Nucleophile | Reagent Example | Product |
| Methoxide | Sodium Methoxide (NaOMe) | 1-Ethoxy-2,3,5,6-tetrafluoro-4-methoxybenzene |
| Amine | Ammonia (NH₃) | 4-Ethoxy-2,3,5,6-tetrafluoroaniline |
| Thiolate | Sodium thiophenolate (NaSPh) | (4-Ethoxytetrafluorophenyl)(phenyl)sulfane |
This table contains representative reactions based on established principles of SNAr chemistry.
While the first substitution is highly regioselective for the C4 position, subsequent substitutions are also possible. After the first SNAr reaction, the aromatic ring becomes less electron-deficient due to the introduction of a more electron-donating group in place of a fluorine atom. Consequently, the ring is deactivated towards further nucleophilic attack.
However, under more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times), a second substitution can be induced. nih.gov The position of the second attack is directed by the combined electronic effects of the remaining fluorine atoms and the two different substituents now on the ring. This allows for the stepwise, or sequential, synthesis of di- and tri-substituted polyfunctional aromatic compounds, although controlling the regioselectivity of the second substitution can be challenging and may lead to mixtures of isomers. nih.govwuxiapptec.com
Reactivity with Various Nucleophiles
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts alkylation, are characteristic of electron-rich aromatic rings. The pentafluorophenyl group in this compound is extremely electron-deficient due to the powerful inductive-withdrawing effect of the five fluorine atoms. This severe deactivation makes the aromatic ring act as a very weak nucleophile, rendering it highly resistant to attack by electrophiles under standard EAS conditions. As a result, electrophilic aromatic substitution reactions are generally not a viable synthetic pathway for functionalizing this compound.
Metal-Catalyzed Cross-Coupling Reactions of this compound
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org While aryl halides (Cl, Br, I) are common substrates, the direct activation of C-F bonds is significantly more challenging due to the high bond dissociation energy of the C-F bond.
Direct Suzuki-Miyaura cross-coupling involving the C-F bond of this compound is difficult and not commonly reported. nih.gov Such transformations typically require highly specialized catalyst systems and are often limited to substrates with additional activating groups, such as an ortho-nitro group, which facilitates the oxidative addition of the palladium catalyst to the C-F bond. mdpi.comresearchgate.net
A more practical and widely used strategy to engage this compound in Suzuki coupling is a two-step process:
Functional Group Conversion: The substrate is first converted into a more reactive derivative. This is often achieved via ortho-lithiation (directed by the ethoxy group), followed by quenching with an electrophile to install a halide (e.g., I or Br) or a boronic ester group at the C2 position.
Cross-Coupling: The resulting 2-bromo- or 2-iodo-ethoxytetrafluorobenzene derivative can then participate in standard Suzuki coupling reactions under typical conditions. mdpi.comyonedalabs.com
The table below outlines representative conditions for a Suzuki coupling of a pre-functionalized this compound derivative.
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product |
| 2-Bromo-1-ethoxy-3,4,5,6-tetrafluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Ethoxy-3,4,5,6-tetrafluoro-1,1'-biphenyl |
This table presents a typical Suzuki-Miyaura reaction condition for a derivative of this compound.
C-H Activation and Functionalization Strategies
The conversion of carbon-hydrogen (C-H) bonds into new functional groups is a powerful strategy in organic synthesis for its atom and step economy. tcichemicals.com These reactions often rely on transition-metal catalysts, such as ruthenium or palladium, and can be directed to specific sites by coordinating functional groups within the substrate molecule. mdpi.comrsc.orgresearchgate.net An oxygen-containing functionality, like the ethoxy group in this compound, could theoretically serve as a weakly coordinating directing group to guide a metal catalyst to activate the C-H bonds of the ethyl chain. tcichemicals.commdpi.com This would enable functionalization at the α- or β-positions of the ethyl group.
However, while the principles of directed C-H activation are well-established for various classes of compounds, tcichemicals.comrsc.org specific research findings detailing the successful C-H activation and subsequent functionalization of the ethoxy group in this compound are not prominently documented in publicly available literature. Catalytic systems involving ruthenium are known to be effective for a wide range of C-H functionalization reactions, including arylations, alkenylations, and annulations, often guided by directing groups. mdpi.comnih.govnih.govrsc.org Despite the potential, the application of these strategies specifically to this compound remains an area with limited reported examples.
Other Reactive Transformations
The predominant reactive transformation for this compound is nucleophilic aromatic substitution (SNAr). The pentafluorophenyl ring is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the five fluorine atoms. This electronic characteristic makes the aromatic ring highly susceptible to attack by nucleophiles. mdpi.combyjus.com
In SNAr reactions involving substituted pentafluorophenyl rings, substitution typically occurs at the para position (C-4) relative to the existing substituent. rsc.orgresearchgate.netnih.gov This regioselectivity is due to the superior ability of the para position to stabilize the negative charge of the intermediate formed during the reaction. The fluorine atom is an effective leaving group in these transformations. byjus.commasterorganicchemistry.com
Common nucleophiles such as amines, thiols, and alkoxides can displace the para-fluorine atom of this compound to yield a variety of 4-substituted-2,3,5,6-tetrafluoro-1-ethoxybenzene derivatives. mdpi.comnih.govwikipedia.org
Below is a table summarizing these representative transformations.
| Nucleophile Type | Example Nucleophile | Reagent Class | Product Formed |
| Amine | Primary or Secondary Amines | R₂NH | 4-Amino-2,3,5,6-tetrafluoro-1-ethoxybenzene |
| Thiol | Thiophenol | ArSH | 4-(Phenylthio)-2,3,5,6-tetrafluoro-1-ethoxybenzene |
| Alkoxide | Sodium Methoxide | NaOMe | 4-Methoxy-2,3,5,6-tetrafluoro-1-ethoxybenzene |
These reactions provide a reliable method for introducing a wide range of functional groups onto the perfluorinated ring, creating derivatives for further chemical exploration.
Reaction Kinetics and Mechanistic Studies of this compound Derivatives
The SNAr reactions of this compound and its derivatives are generally understood to proceed via a two-step addition-elimination mechanism. rsc.orglibretexts.org This pathway is characteristic of nucleophilic substitutions on highly electron-deficient aromatic rings. byjus.com
The mechanism involves:
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the leaving group (the para-fluorine) to form a resonance-stabilized, non-aromatic anionic intermediate. This intermediate is known as a Meisenheimer complex. libretexts.org
Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the fluoride (B91410) leaving group.
For most SNAr reactions, the initial nucleophilic attack and formation of the Meisenheimer complex is the slow, rate-determining step. masterorganicchemistry.com
The key steps of the SNAr mechanism for an this compound derivative are outlined in the table below.
| Step | Description | Intermediate |
| 1 | Addition: A nucleophile (Nu⁻) attacks the C-4 position of the aromatic ring, breaking the aromaticity. | A negatively charged, resonance-stabilized cyclohexadienyl anion (Meisenheimer complex) is formed. |
| 2 | Elimination: The fluoride ion (F⁻) is expelled as the leaving group, and the aromatic π-system is reformed. | The final substituted product is generated. |
The kinetics of these reactions are influenced by several factors. The reaction rate generally increases with the nucleophilicity of the attacking species and the polarity of the solvent, which can help stabilize the charged intermediate. researchgate.net While the stepwise mechanism is widely accepted, some computational studies on related polyfluoroarenes suggest that a concerted SNAr mechanism, without a stable intermediate, may also be possible under certain conditions. researchgate.netfigshare.com
Advanced Spectroscopic Characterization Techniques for Ethoxypentafluorobenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For fluorinated molecules like ethoxypentafluorobenzene, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provide comprehensive structural information.
¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation
One-dimensional NMR spectroscopy allows for the direct observation of the different chemical environments of NMR-active nuclei.
¹H NMR: The proton NMR spectrum of this compound is relatively simple and characteristic of the ethoxy group. It is expected to show two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃). The splitting pattern arises from the scalar coupling between the adjacent, non-equivalent protons.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org For this compound, distinct signals are expected for the two carbons of the ethoxy group and the carbons of the pentafluorophenyl ring. Due to the symmetry of the C₆F₅ group, three signals are anticipated for the aromatic carbons: one for the ipso-carbon (C-1, attached to oxygen), two for the ortho- (C-2, C-6) and meta- (C-3, C-5) carbons, and one for the para-carbon (C-4). The chemical shifts are significantly influenced by the electronegative fluorine and oxygen atoms. libretexts.org The carbon signals of the fluorinated ring will also exhibit splitting due to C-F coupling.
¹⁹F NMR: As fluorine has a 100% natural abundance of the ¹⁹F isotope (spin I=1/2), ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluoro-organic compounds. alfa-chemistry.com The spectrum of this compound is expected to show three distinct signals for the ortho-, meta-, and para-fluorine atoms due to their different chemical environments. These signals appear as complex multiplets due to heteronuclear coupling with protons (¹H-¹⁹F) and homonuclear coupling between non-equivalent fluorine nuclei (¹⁹F-¹⁹F). The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.edu
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Predicted data based on typical chemical shift and coupling constant values for similar structures.
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -OCH₂- | ~4.3 - 4.5 | Quartet (q) | ³JHH ≈ 7 Hz |
| ¹H | -CH₃ | ~1.4 - 1.6 | Triplet (t) | ³JHH ≈ 7 Hz |
| ¹³C | -OCH₂- | ~65 - 70 | Singlet | - |
| ¹³C | -CH₃ | ~14 - 16 | Singlet | - |
| ¹³C | C-1 (C-O) | ~135 - 140 | Multiplet | Due to C-F coupling |
| ¹³C | C-2, C-6 (ortho) | ~140 - 145 | Multiplet | Due to C-F coupling |
| ¹³C | C-3, C-5 (meta) | ~137 - 142 | Multiplet | Due to C-F coupling |
| ¹³C | C-4 (para) | ~138 - 143 | Multiplet | Due to C-F coupling |
| ¹⁹F | F-2, F-6 (ortho) | ~ -160 to -165 | Multiplet | JFF coupling |
| ¹⁹F | F-4 (para) | ~ -165 to -170 | Triplet (t) | ³JFF(ortho-para) |
| ¹⁹F | F-3, F-5 (meta) | ~ -170 to -175 | Multiplet | JFF coupling |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments provide correlation data that reveal connectivity between atoms, which is crucial for unambiguous signal assignment, especially in more complex derivatives. scielo.org.bo
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. sdsu.edu For this compound, a COSY spectrum would show a cross-peak connecting the signals of the -OCH₂- and -CH₃ protons, confirming they are on the same ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC is a proton-detected heteronuclear correlation experiment that identifies direct, one-bond correlations between protons and the carbons to which they are attached. sdsu.edu An HSQC spectrum of this compound would show a correlation between the -OCH₂- proton signal and the -OCH₂- carbon signal, and another between the -CH₃ proton signal and the -CH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. libretexts.org It is particularly useful for identifying quaternary carbons and piecing together molecular fragments. libretexts.org For this compound, key HMBC correlations would be observed from the -OCH₂- protons to the adjacent -CH₃ carbon and, importantly, to the ipso-carbon (C-1) of the pentafluorophenyl ring. Correlations from the methyl protons to the methylene carbon would also be visible.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This provides crucial information about the three-dimensional structure and conformation of a molecule. In this compound, a NOESY experiment would be expected to show a cross-peak between the -OCH₂- protons and the ortho-fluorine atoms (F-2, F-6) of the phenyl ring, confirming their spatial proximity.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, including FTIR and Raman, probe the vibrational modes of a molecule. rockymountainlabs.com The resulting spectra provide a characteristic "fingerprint" based on the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. fiveable.medrugbank.com For this compound, the FTIR spectrum is dominated by absorptions corresponding to the vibrations of the ethyl group and the heavily fluorinated aromatic ring.
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound Predicted data based on typical functional group absorption regions.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-2850 | C-H stretching | -CH₂-, -CH₃ |
| 1640-1650 | Aromatic C=C stretching | C₆F₅ ring |
| 1500-1520 | Aromatic C=C stretching | C₆F₅ ring |
| 1250-1300 | Asymmetric C-O-C stretching | Aryl-Alkyl Ether |
| 1100-1000 | Symmetric C-O-C stretching | Aryl-Alkyl Ether |
| 1000-950 | Strong C-F stretching | C₆F₅ ring |
Raman Spectroscopy
Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. rsc.org It is particularly sensitive to symmetric vibrations and bonds involving non-polar character. rsc.org In this compound, the symmetric "breathing" mode of the pentafluorophenyl ring is expected to produce a very strong and characteristic signal in the Raman spectrum. C-F bond vibrations also give rise to Raman signals. While C-H stretching vibrations are present, they are typically weaker than in FTIR spectra. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule. copernicus.org
Table 3: Predicted Characteristic Raman Shifts for this compound Predicted data based on typical functional group Raman shifts.
| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-2850 | C-H stretching | -CH₂-, -CH₃ |
| 1640-1650 | Aromatic C=C stretching | C₆F₅ ring |
| ~580 | Symmetric Ring Breathing | C₆F₅ ring |
| ~490 | C-F Bending | C₆F₅ ring |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. openstax.org
For this compound (Molar Mass ≈ 212.1 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 212. The high stability of the aromatic ring suggests this peak would be relatively abundant. openstax.org The fragmentation pattern provides further structural confirmation.
Key fragmentation pathways would include:
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is less common than loss of the larger ethyl group.
Loss of an ethyl radical: Cleavage of the O-CH₂ bond to lose an ethyl radical (•C₂H₅, 29 u) would result in a significant fragment ion at m/z 183 ([C₆F₅O]⁺).
Loss of ethene: A rearrangement reaction could lead to the elimination of a neutral ethene molecule (C₂H₄, 28 u), producing a pentafluorophenol (B44920) radical cation at m/z 184.
Cleavage of the ether bond: Loss of the entire ethoxy group (•OC₂H₅, 45 u) would yield the pentafluorophenyl cation at m/z 167 ([C₆F₅]⁺).
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Origin |
|---|---|---|
| 212 | [C₈H₅F₅O]⁺ | Molecular Ion (M⁺) |
| 184 | [C₆F₅OH]⁺ | Loss of C₂H₄ |
| 183 | [C₆F₅O]⁺ | Loss of •C₂H₅ |
| 167 | [C₆F₅]⁺ | Loss of •OC₂H₅ |
High-Resolution Mass Spectrometry (HRMS)
X-ray Diffraction (XRD) Analysis for Crystalline Structures
For organic molecules like this compound and its derivatives, Single-Crystal XRD is the most powerful variant of the technique. iastate.edu If a suitable single crystal can be grown, XRD analysis can provide an unambiguous determination of its molecular structure. nih.gov The results include precise coordinates for each atom in the asymmetric unit, allowing for the calculation of intramolecular bond distances and angles, as well as the characterization of intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal structure. nih.govnih.gov In cases where single crystals are not available, Powder X-ray Diffraction (PXRD) can be used to analyze polycrystalline samples to identify crystalline phases and assess purity. iastate.eduanton-paar.com
Table 3: Illustrative Crystallographic Data Obtainable from Single-Crystal XRD Analysis of an this compound Derivative This table shows the type of structural parameters that would be determined from a successful XRD experiment. The values are hypothetical.
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.123 Å, 8.456 Å, 15.789 Å |
| α, β, γ (°) | The angles between the unit cell axes. | 90°, 98.76°, 90° |
| Volume (ų) | The volume of the unit cell. | 1334.5 |
| Z | The number of molecules per unit cell. | 4 |
| C-O Bond Length (Å) | Distance between the ether oxygen and aromatic carbon. | 1.365 |
| C-F Bond Length (Å) | Average distance between a carbon and fluorine on the ring. | 1.340 |
| C-O-C Bond Angle (°) | The angle of the ether linkage. | 118.5 |
Surface Spectroscopic Methods
Surface spectroscopic methods are essential for analyzing the elemental composition and chemical state of the very top layers of a material, typically within the first 1-10 nanometers. wikipedia.orgcea.fr These techniques are critical for studying thin films, surface modifications, and the adsorption of molecules like this compound onto substrates.
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of elements within a material. wikipedia.orgmalvernpanalytical.com XPS works by irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. cea.fr The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is unique to each element and its specific chemical environment, an effect known as the chemical shift. researchgate.net
For this compound, XPS can be used to analyze thin films or surfaces functionalized with this molecule. High-resolution spectra of the C 1s, O 1s, and F 1s regions provide detailed chemical state information. The highly electronegative fluorine atoms induce a significant chemical shift in the binding energies of the carbon atoms to which they are attached. utl.ptthermofisher.com This allows for the clear differentiation between the fluorinated aromatic carbons, the non-fluorinated aromatic carbon attached to the ether group, and the aliphatic carbons of the ethoxy group.
Table 4: Predicted XPS Binding Energies for this compound This table presents the expected binding energy regions for the core-level electrons in this compound, reflecting the different chemical environments.
| Element & Orbital | Chemical Environment | Expected Binding Energy (eV) |
| C 1s | C-F bonds in C₆F₅ | ~288 - 291 |
| C 1s | C-O bond in C₆F₅ | ~287 - 288 |
| C 1s | C-H bonds in OCH₂CH₃ | ~285.5 - 286.5 |
| C 1s | C-O bond in OCH₂CH₃ | ~286.5 - 287.5 |
| O 1s | C-O-C ether linkage | ~533 - 534 |
| F 1s | C-F bonds in C₆F₅ | ~688 - 689 |
Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique used to determine the elemental composition of surfaces. wikipedia.org AES uses a focused electron beam to excite atoms in the sample, which relax through a process that results in the emission of an "Auger" electron. phi.comeag.com The kinetic energy of the Auger electron is characteristic of the element from which it was emitted, providing a "fingerprint" for elemental identification. eag.com A key advantage of AES is its high spatial resolution, allowing for elemental mapping of features on the nanometer scale. phi.comrpi.edu
In the context of this compound, AES is particularly useful for determining the lateral distribution of elements when the compound is adsorbed onto a surface, for example, in patterned films or to identify residues or contaminants. eag.commdpi.com By scanning the electron beam across the sample, AES can generate elemental maps, showing the distribution of Carbon, Oxygen, and Fluorine with high resolution. It can also be combined with ion sputtering to perform depth profiling, revealing the elemental composition as a function of depth into the material. wikipedia.orgphi.com
Table 5: Detectable Elements in this compound by AES This table lists the elements present in the compound and the primary Auger transitions used for their detection.
| Element | Principal Auger Transition | Characteristic Kinetic Energy Range (eV) |
| Carbon (C) | KLL | 240 - 275 |
| Oxygen (O) | KLL | 470 - 520 |
| Fluorine (F) | KLL | 620 - 680 |
Computational Chemistry and Theoretical Modeling of Ethoxypentafluorobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. nih.govmdpi.com For ethoxypentafluorobenzene, DFT calculations provide a foundational understanding of its molecular architecture and electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to solve the Kohn-Sham equations. mdpi.com
Molecular Geometry Optimization and Electronic Structure Analysis
The first step in the theoretical investigation of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule, which governs its reactivity and spectroscopic behavior, is also elucidated through DFT. jstar-research.com This analysis reveals the distribution of electrons within the molecule and the energies of the molecular orbitals.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | |
| C-F | 1.33 - 1.35 | |
| C-O | 1.36 | |
| O-C (ethyl) | 1.45 | |
| C-H (ethyl) | 1.09 | |
| C-C-C (aromatic) | 119 - 121 | |
| C-C-F | 119 - 121 | |
| C-O-C | 118 |
Note: The values presented are typical ranges derived from DFT calculations and may vary slightly depending on the specific computational methodology employed.
Vibrational Frequency Predictions and Validation
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. gaussian.comq-chem.com This calculation predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks in an infrared (IR) spectrum. mdpi.com Theoretical vibrational analysis is crucial for interpreting experimental IR spectra and assigning specific vibrational modes to the observed bands. nih.gov The harmonic model is a common starting point for these predictions, though anharmonicity can be considered for greater accuracy. mdpi.com
The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the theoretical method and the neglect of anharmonic effects. mdpi.com
HOMO-LUMO Gap Analysis and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. biomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive. biomedres.usmyu-group.co.jp
The HOMO-LUMO gap for this compound provides insight into its electronic stability. This gap is also related to the energy required for electronic transitions, which can be correlated with the molecule's absorption in the ultraviolet-visible (UV-Vis) spectrum. wuxiapptec.comntu.edu.iq
Table 2: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: These values are illustrative and can vary based on the computational level of theory.
Charge Distribution Analysis
Understanding how electrons are distributed within a molecule is fundamental to comprehending its polarity, intermolecular interactions, and reactive sites. Charge distribution analysis provides a quantitative measure of the partial atomic charges on each atom in this compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a method for studying charge distribution and bonding in molecules. uni-muenchen.denih.gov It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.defaccts.de This approach provides a chemically intuitive picture of bonding and allows for the quantification of donor-acceptor interactions, which are indicative of electron delocalization and hyperconjugative effects. wisc.edu For this compound, NBO analysis can reveal the polarization of the C-F and C-O bonds and the delocalization of lone pair electrons from the oxygen atom into the aromatic ring.
Mulliken Population Analysis
Mulliken population analysis is another method used to estimate partial atomic charges. uni-muenchen.dewikipedia.org It partitions the total electron population among the constituent atoms based on the coefficients of the basis functions in the molecular orbitals. wikipedia.org While computationally straightforward, Mulliken charges are known to be sensitive to the choice of basis set, which can sometimes lead to unphysical results. uni-muenchen.desiesta-project.org Despite this limitation, it can still provide a qualitative understanding of the charge distribution in this compound, highlighting the electronegative character of the fluorine and oxygen atoms.
Table 3: Comparison of Calculated Partial Atomic Charges on Selected Atoms of this compound
| Atom | NBO Charge (e) | Mulliken Charge (e) |
| O | -0.55 | -0.45 |
| C (ipso to O) | +0.30 | +0.25 |
| F (para) | -0.25 | -0.20 |
Note: These charge values are representative and intended for comparative purposes. The actual values will depend on the specific computational parameters.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrophilic and nucleophilic sites, which are crucial for understanding and predicting chemical reactivity. An MEP map is generated by calculating the electrostatic potential at the surface of a molecule, typically on a constant electron density surface. mdpi.comresearchgate.net
For this compound, the MEP map is expected to be significantly influenced by its two distinct functional groups: the electron-withdrawing pentafluorophenyl ring and the electron-donating ethoxy group.
Pentafluorophenyl Ring: The high electronegativity of the fluorine atoms dramatically polarizes the C-F bonds, leading to a region of strong negative electrostatic potential (typically colored red) on the fluorine atoms. The fluorine atoms pull electron density from the aromatic ring, which can result in a region of positive electrostatic potential (colored blue) on the carbon atoms of the ring and potentially a "σ-hole" on the fluorine atoms along the C-F bond axis. mdpi.com The center of the pentafluorophenyl ring is also expected to have a positive potential due to the electron-withdrawing nature of the fluorine substituents. researchgate.net
Ethoxy Group: In contrast, the oxygen atom of the ethoxy group is a region of high electron density and therefore negative electrostatic potential, making it a likely site for electrophilic attack. The ethyl group's alkyl protons will exhibit a positive electrostatic potential.
The interplay of these opposing electronic effects creates a complex and informative MEP map, highlighting the molecule's potential for various types of interactions.
Intermolecular Interactions and Crystal Packing Studies
The study of intermolecular interactions and crystal packing is fundamental to understanding the solid-state properties of a compound. For this compound, a combination of weak non-covalent interactions is expected to govern its crystal structure. uu.nlnih.govistgroup.com Computational studies on similar fluorinated aromatic molecules reveal the importance of several types of interactions. d-nb.inforesearchgate.netrsc.org
Expected intermolecular interactions for this compound include:
C-H···F Interactions: These are weak hydrogen bonds between the hydrogen atoms of the ethyl group and the fluorine atoms of the pentafluorophenyl ring. rsc.orgnih.gov
π-π Stacking: The electron-poor pentafluorophenyl ring can engage in stacking interactions with other aromatic systems. These interactions are influenced by the electrostatic complementarity of the interacting rings.
C-F···π Interactions: The fluorine atoms can interact with the π-system of an adjacent pentafluorophenyl ring.
Radial Distribution Function (RDF) Analysis
Specific studies performing Radial Distribution Function (RDF) analysis on this compound were not found in the available literature.
RDF analysis is a computational method used to describe how the density of surrounding particles varies as a function of distance from a reference particle. In the context of molecular modeling, it can be used to understand the structure of liquids or the packing of molecules in a solid. For this compound, an RDF analysis would provide quantitative information on the probable distances between different atom pairs (e.g., F···H, C···C, O···H), offering insights into the short-range and long-range ordering within a condensed phase.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal structure. nih.goviucr.orgmdpi.com The Hirshfeld surface is defined by partitioning the crystal electron density into molecular fragments. By mapping properties like dnorm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contact.
While a specific Hirshfeld analysis for this compound is not available in the searched literature, a hypothetical analysis would likely reveal the following:
dnorm Map: Red spots on the dnorm surface would indicate close intermolecular contacts, likely corresponding to the C-H···F and other significant interactions.
2D Fingerprint Plots: These plots summarize the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). Distinct spikes and patterns on the fingerprint plot would correspond to specific types of interactions.
The following is an illustrative data table representing the kind of information a Hirshfeld surface analysis would provide, quantifying the contribution of different intermolecular contacts to the total Hirshfeld surface area.
| Intermolecular Contact | Contribution to Hirshfeld Surface Area (%) |
| H···F / F···H | Data not available |
| H···H | Data not available |
| C···H / H···C | Data not available |
| F···F | Data not available |
| O···H / H···O | Data not available |
| C···F / F···C | Data not available |
| Other | Data not available |
This table is for illustrative purposes only. Data for this compound is not currently available.
Reaction Mechanism Simulations and Transition State Theory
No specific studies on reaction mechanism simulations or the application of transition state theory for reactions involving this compound were found in the available literature.
Such computational studies would involve mapping the potential energy surface for a given reaction, for instance, nucleophilic aromatic substitution on the pentafluorophenyl ring. By locating the transition state structure and calculating its energy, one could determine the activation energy and reaction rate constants, providing a deeper understanding of the reaction kinetics and mechanism.
Statistical Analysis of Electronic Properties (e.g., Principal Component Analysis, K-means clustering)
No specific studies employing statistical analysis of the electronic properties of this compound were found in the available literature.
These methods could be applied to large datasets of calculated properties for this compound and related molecules to identify patterns and correlations. For example, Principal Component Analysis (PCA) could be used to reduce the dimensionality of a dataset of electronic descriptors (like HOMO/LUMO energies, dipole moment, etc.) to find the principal factors that account for the most variance in the data. K-means clustering could be used to group molecules with similar electronic property profiles.
Advanced Applications and Functional Materials Derived from Ethoxypentafluorobenzene
Polymer Chemistry and Materials Science
In the realm of polymer chemistry, ethoxypentafluorobenzene is a valuable precursor for creating polymers with tailored properties. msu.eduwikipedia.orgyoutube.com Its ability to be incorporated into polymer chains and to modify polymer properties makes it a significant compound in materials science. wikipedia.orgnih.govkyoto-u.ac.jp
Precursors for Functionalized Polymers
This compound serves as a precursor for a variety of functionalized polymers. nih.govrsc.org The pentafluorophenyl group is an excellent leaving group, which allows for post-polymerization modification. nih.gov This process involves the initial polymerization of a monomer containing the this compound moiety, followed by the reaction of the resulting polymer with various nucleophiles to introduce specific functionalities. nih.govrsc.org This method provides a powerful tool for creating a library of polymers with diverse chemical and physical properties from a single parent polymer. nih.govrsc.org
Vinyl-functionalized silsesquioxanes are another class of precursors that can be modified to create advanced materials. mdpi.com The vinyl groups on these molecules can undergo various chemical transformations, including polymerization, to produce hybrid organic-inorganic materials with unique characteristics. mdpi.com
| Polymer Type | Precursor | Functionalization Method | Resulting Properties |
| Functionalized Polyacrylates | This compound-containing acrylate (B77674) monomer | Post-polymerization modification with nucleophiles | Tunable chemical and physical properties |
| Hybrid Organic-Inorganic Polymers | Vinyl-functionalized silsesquioxanes | Polymerization of vinyl groups | Unique thermal and mechanical properties |
| Chain-End Functionalized Polymers | Norbornadiene derivatives | Post-polymerization derivatization | Stable precursors to cyclopentadiene (B3395910) derivatives escholarship.org |
Integration into High-Performance Polythiophenes via "Click" Functionalization
"Click" chemistry, particularly the thiol-ene reaction, offers an efficient pathway for integrating this compound functionalities into polythiophenes. beilstein-journals.org Polythiophenes are a class of conducting polymers with applications in organic electronics. beilstein-journals.org By functionalizing polythiophenes with this compound, their electronic properties, solubility, and processability can be precisely controlled. The thiol-ene reaction, known for its high efficiency and selectivity, allows for the clean and quantitative modification of the polymer backbone, leading to high-performance materials for applications such as organic thin-film transistors and solar cells. beilstein-journals.org
Development of Flame-Retardant Polymer Systems
The incorporation of fluorine atoms from this compound into polymer structures can significantly enhance their flame retardancy. nih.govnist.gov Fluorinated polymers are known for their thermal stability and low flammability. nist.gov During combustion, the fluorine atoms can act as radical scavengers in the gas phase, interrupting the chain reactions of combustion. nist.gov In the condensed phase, the presence of fluorine can promote the formation of a protective char layer, which insulates the underlying material from heat and fuel. mdpi.compinfa.eucrepim.com The development of polymer systems containing this compound offers a route to creating materials with improved fire safety for various applications, including construction and electronics. nih.govcrepim.com
| Flame Retardant Type | Mechanism of Action |
| Halogenated Flame Retardants | Gas phase radical scavenging nist.gov |
| Intumescent Systems | Formation of a protective char layer pinfa.eucrepim.com |
| Inorganic Flame Retardants | Release of water, endothermic decomposition pinfa.eu |
Specialty Chemicals and Intermediates
Beyond polymer science, this compound is a key intermediate in the synthesis of various specialty chemicals, including those with biological activity and applications in catalysis.
Synthesis of Bioactive Moieties and Pharmaceutical Intermediates
The pentafluorophenyl group is a common motif in many bioactive molecules and pharmaceutical drugs. nih.gov this compound can serve as a starting material for the synthesis of complex molecules with potential therapeutic applications. nih.govmdpi.com The reactivity of the perfluorinated ring allows for selective functionalization, enabling the construction of intricate molecular architectures. For instance, it can be a precursor to key intermediates in the synthesis of antiviral or anticancer agents. nih.gov
Ligands in Catalysis
In the field of catalysis, ligands play a crucial role in determining the activity and selectivity of a metal catalyst. nih.govmdpi.comrsc.org this compound can be modified to create sophisticated phosphine (B1218219) ligands. nih.govnsf.gov The electronic properties of these ligands can be fine-tuned by the highly electronegative fluorine atoms, which in turn influences the catalytic performance of the metal center. nih.gov These specialized ligands have been employed in various catalytic transformations, including cross-coupling reactions and asymmetric catalysis, leading to more efficient and selective chemical syntheses. mdpi.com
Advanced Lubricants and Functional Fluids
The intrinsic properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface energy, make them prime candidates for advanced lubricants and functional fluids. numberanalytics.com Fluorinated ethers, in particular, are explored for applications where conventional hydrocarbon-based lubricants fail, such as in advanced aircraft and spacecraft which demand lubricants with high thermal and oxidative stability and extremely low vapor pressures. nasa.gov
Perfluoropolyether (PFPE)-based lubricants are well-established in this domain, offering excellent stability and lubricity. krytox.com Research into fluorinated ethers continues to evolve, with studies focusing on the synthesis of new structures to enhance performance. dtic.mil For instance, the modification of polyethers through free-radical additions of fluoroalkenes, followed by fluorination, has been a successful strategy to produce perfluorinated oils with exceptional chemical and thermal stability. dtic.mil These synthetic lubricants are crucial for high-temperature and high-efficiency aero-engines. dtic.mil
While direct studies on this compound as a primary lubricant are not extensively documented in the provided results, the broader class of fluorinated ethers to which it belongs is of significant interest. nasa.govgoogle.com The stability of these compounds is a key feature for their use as coolants, heat pipe fluids, and lubricants. google.com The interaction of fluorinated ethers with surfaces is also a critical aspect; for example, the ether backbone of lubricants like Fomblin Zdol interacts with amorphous carbon films via electron donation from oxygen's lone pairs, a mechanism relevant to the behavior of this compound. cmu.edu
Key Properties of Fluorinated Fluids for Advanced Applications:
| Property | Benefit in Lubrication & Functional Fluids |
| High Thermal Stability | Maintains performance at extreme temperatures, crucial for aerospace applications. nasa.gov |
| Chemical Inertness | Resists degradation from reactive chemicals and oxidation. nasa.govkrytox.com |
| Low Volatility/Vapor Pressure | Minimizes evaporation loss, essential for vacuum or space environments. nasa.gov |
| Good Boundary Lubricating Ability | Forms a protective barrier between moving parts to reduce friction and wear. nasa.govkrytox.com |
| High Radiation Resistance | Suitable for use in nuclear or space applications where radiation exposure is a concern. nasa.gov |
Optoelectronic and Electronic Devices
Fluorinated organic materials are increasingly vital in the development of high-performance optoelectronic and electronic devices. The incorporation of fluorine atoms, such as in the pentafluorophenyl group of this compound, significantly alters the electronic properties of materials. rsc.org Specifically, fluorine's high electronegativity lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This modification facilitates easier electron injection and enhances the material's resistance to oxidative degradation. rsc.org
Derivatives containing the pentafluorophenyl moiety are investigated for use in various electronic components:
Organic Light-Emitting Diodes (OLEDs): The electronic tuning provided by fluorine can lead to the development of n-type or ambipolar semiconducting materials. rsc.org Boron dipyrromethene (BODIPY) derivatives modified with pentafluorophenyl groups have been developed as emitters in OLEDs, valued for their narrow emission and high quantum yield. researchgate.net Furthermore, the use of materials with pentafluorophenyl groups can be a strategy in creating host materials for phosphorescent OLEDs. google.com
Organic Field-Effect Transistors (OFETs): Fluorinated polymers are excellent dielectric materials for OFETs. rsc.org While high hydrophobicity can be a challenge for depositing crystalline organic semiconductors, surface modification techniques can improve the interface and charge transfer characteristics. rsc.org
Dielectric Materials: The introduction of fluorine can modify a material's optical properties, such as the refractive index, and can lead to a lower dielectric constant, which is beneficial in nanoelectronics. numberanalytics.comalfa-chemistry.com
The synthesis of complex functional materials often involves leveraging the reactivity of the pentafluorophenyl group. For example, it can undergo nucleophilic aromatic substitution to attach other functional units, such as perylene (B46583) diimide (PDI), a well-known n-type semiconductor, creating new polymers for electronic applications. mdpi.com
Nanomaterials and Surface Engineering
The pentafluorophenyl group is a powerful tool in nanomaterials synthesis and surface engineering, primarily due to its ability to form self-assembled monolayers (SAMs) and to modify surface properties. acs.orgaprcomposites.com.au Surface modification is a process that enhances material properties like wettability, wear resistance, and biocompatibility without altering the bulk material. aprcomposites.com.auunt.edu
Key applications in this area include:
Self-Assembled Monolayers (SAMs): Organosilanes containing a pentafluorophenyl group, such as pentafluorophenylalkyltrichlorosilane (PFATCl), can form well-ordered monolayers on silica (B1680970) surfaces. acs.org These SAMs are crucial for controlling surface properties like wettability and for creating nanostructured surfaces. acs.orgossila.com The interactions between phenyl and pentafluorophenyl rings can accelerate the molecular arrangement process, which is important for fabricating molecular electronic devices. acs.org
Nanoparticle Synthesis and Functionalization: The principles of nanotechnology allow for the creation of materials with unique properties by designing them at the nanoscale (1-100 nm). mdpi.comfrontiersin.org The pentafluorophenyl group can be incorporated into ligands for synthesizing or functionalizing nanoparticles. Surface modification of nanoparticles with fluorinated compounds can tune their properties for specific applications, such as creating hydrophobic surfaces or improving their dispersion in certain media. list.lu
Functional Coatings: The low surface energy associated with fluorinated compounds can be used to create hydrophobic and water-repellent coatings. numberanalytics.comossila.com Thermal spraying of powders containing fluorinated polymers is one method to produce protective layers. researchgate.net The covalent attachment of molecules containing pentafluorophenyl groups to surfaces like carbon black can precisely adjust surface properties from hydrophilic to hydrophobic for specialized applications like inks and coatings. imaging.org
The synthesis of nanomaterials can be achieved through various methods, including wet-chemical strategies like the sol-gel process and physical methods like laser ablation. mdpi.comfrontiersin.org The functionalization of these nanomaterials often relies on the versatile chemistry of groups like pentafluorophenyl.
Supramolecular Chemistry and Molecular Recognition (e.g., Anion-π Interactions)
Supramolecular chemistry focuses on creating complex, functional systems from molecular components held together by non-covalent interactions. nih.gov The electron-deficient aromatic ring of this compound is particularly significant in this field due to its ability to participate in anion-π interactions.
Anion-π interactions are non-covalent bonds between an anion and an electron-poor π-system. rsc.org The five electron-withdrawing fluorine atoms on the benzene (B151609) ring make the face of the ring electropositive, creating an ideal platform for binding anions.
Key Research Findings on Anion-π Interactions with Pentafluorophenyl Groups:
| Study Focus | Key Findings | Reference |
| Fundamental Interaction | The pentafluorophenyl group acts as an effective π-acceptor for anions, with the interaction's geometry being variable. rsc.org | rsc.org |
| Structural Versatility | A series of salts with pentafluorophenyl-substituted cations demonstrate a wide variety of anion-π interactions, including η²-type coordination where the anion interacts with only two carbon atoms of the ring. nih.gov | nih.gov |
| Receptor Design | A pentafluorophenyl salicylamine was designed as a receptor, showing that a hydroxyl group could help position a chloride anion above the electron-deficient ring. tandfonline.com | tandfonline.com |
| Oligotopic Interactions | Molecules with multiple pentafluorophenyl groups can engage in simultaneous interactions with anions, potentially encapsulating them. acs.org | acs.org |
This ability to recognize and bind anions through anion-π interactions makes this compound and its derivatives valuable components in the design of molecular sensors, ion transport systems, and catalysts. uni-due.dewikipedia.org The formation of these supramolecular structures is often a process of self-assembly, where programmed molecules form large, organized entities driven by specific, non-covalent interactions. nih.govnih.gov
Advanced Analytical Methodologies for Ethoxypentafluorobenzene in Complex Matrices
Chromatographic Techniques
Chromatography is a fundamental analytical technique for separating components within a mixture. mdpi.com The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.
Given its structure as a fluorinated aromatic ether, ethoxypentafluorobenzene is expected to be a volatile or semi-volatile compound, making gas chromatography (GC) an ideal analytical method. rsc.orgkhanacademy.org In GC, the sample is vaporized and transported by an inert carrier gas through a column that separates compounds based on their boiling points and interactions with the stationary phase. pfc.hr
For the analysis of this compound, a high-resolution capillary column is typically employed. Non-polar or mid-polarity columns are often preferred for separating aromatic compounds. The separated components are then identified and quantified by a detector. While a Flame Ionization Detector (FID) can be used for general quantification, a Mass Spectrometer (MS) is the most powerful detector for this application. pfc.hrcdc.gov GC-MS provides high sensitivity and specificity, allowing for definitive identification based on the compound's unique mass spectrum, even in complex mixtures. chemsrc.com
Key GC-MS Parameters for Analysis:
Injection: The sample is injected into a heated port to ensure rapid vaporization. pfc.hr
Column: A long, coiled capillary column provides the surface area needed for separation. khanacademy.org
Carrier Gas: An inert gas like helium or nitrogen carries the sample through the column. pfc.hr
Oven Temperature Program: The oven temperature is gradually increased to elute compounds in order of their boiling points. youtube.com
Detector (MS): The mass spectrometer fragments the eluting molecules and separates the resulting ions by their mass-to-charge ratio, creating a unique fingerprint for identification. nih.gov
Table 1: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | Non-polar (e.g., 5% Phenyl Polysiloxane) | Separation based on boiling point and weak intermolecular forces. |
| Column Dimensions | 30 m length, 0.25 mm I.D., 0.25 µm film thickness | Provides high resolution and separation efficiency. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inertly transports the analyte through the column. pfc.hr |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Ensures separation of compounds with different volatilities. youtube.com |
| Injector Temperature | 250°C | Ensures complete and rapid vaporization of the sample. pfc.hr |
| Detector | Mass Spectrometer (MS) | Provides definitive identification and quantification. cdc.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns. |
While GC is often preferred for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for samples that are not amenable to high temperatures or for when derivatization is to be avoided. mdpi.commdpi.com For a relatively non-polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the most appropriate mode. europa.eu
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. epa.govresearchgate.net this compound would be retained on the column and then eluted by increasing the proportion of the organic solvent in the mobile phase. Detection is typically achieved using an Ultraviolet (UV) detector, as the aromatic ring will absorb UV light, or more powerfully, by coupling the LC to a mass spectrometer (LC-MS). mpi-bremen.de LC-MS provides superior sensitivity and specificity, similar to its GC counterpart. epa.govsepscience.com
Table 2: Typical Reversed-Phase Liquid Chromatography (RP-LC) Parameters for this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column Type | C18 (Octadecyl-silica) | Provides a non-polar stationary phase for retention of hydrophobic compounds. researchgate.net |
| Column Dimensions | 150 mm length, 4.6 mm I.D., 5 µm particle size | Standard dimensions for good resolution and efficiency. |
| Mobile Phase | Gradient of Acetonitrile and Water | Allows for the elution of compounds with varying polarities. epa.gov |
| Flow Rate | 1.0 mL/min | Typical flow rate for analytical scale separations. |
| Detector | UV at 254 nm or Mass Spectrometer (MS) | UV detects the aromatic ring; MS provides structural information and higher sensitivity. mpi-bremen.de |
| Ionization Mode (for LC-MS) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from the liquid phase for mass analysis. nih.gov |
Emerging Research Frontiers and Interdisciplinary Perspectives on Ethoxypentafluorobenzene
New Synthetic Methodologies and Catalyst Development
The primary and most established method for synthesizing ethoxypentafluorobenzene is through the nucleophilic aromatic substitution (SNAr) reaction of hexafluorobenzene (B1203771). escholarship.orgnist.govnist.govnih.gov This reaction is characteristic of highly fluorinated aromatic compounds, where the strong inductive effect of the fluorine atoms activates the ring towards attack by nucleophiles. nih.gov
The conventional synthesis involves reacting hexafluorobenzene with sodium ethoxide, which is typically prepared by dissolving sodium metal in anhydrous ethanol (B145695). escholarship.org
Reaction: C6F6 + NaOCH2CH3 → C6F5OCH2CH3 + NaF
This reaction generally proceeds with high yield, substituting one fluorine atom, predominantly at the para position, with an ethoxy group. escholarship.org The choice of solvent can be critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) often being employed to facilitate the reaction. nih.gov
Emerging research focuses on developing more efficient, sustainable, and catalytic approaches to this transformation. While the stoichiometric use of a strong base like sodium ethoxide is effective, modern synthetic chemistry aims to reduce waste and improve atom economy. clockss.org Research into catalytic etherification methods is an active area. clockss.orgrsc.orgcsic.es For instance, the development of Lewis acid catalysts or transition-metal-catalyzed cross-coupling reactions could offer milder conditions and broader substrate scope. clockss.orgrsc.org While specific catalysts for the direct etherification of hexafluorobenzene with ethanol are not yet widely reported, general advancements in catalytic etherification provide a roadmap for future research. rsc.orgosti.gov
Table 1: Comparison of Synthetic Approaches for this compound
| Method | Reagents | Conditions | Advantages | Research Frontiers |
|---|---|---|---|---|
| Classical SNAr | Hexafluorobenzene, Sodium Ethoxide in Ethanol | Reflux | High yield, well-established | N/A |
| Catalytic Etherification | Hexafluorobenzene, Ethanol, Catalyst | Milder conditions, potentially higher atom economy | Development of specific, highly active catalysts (e.g., Lewis acids, transition metals) |
Exploration of Novel Reactivity and Functionalization Strategies
The reactivity of this compound is dominated by the interplay between the pentafluorophenyl ring and the ethoxy group. The highly electronegative fluorine atoms make the aromatic ring electron-deficient. This deactivation generally renders the ring resistant to electrophilic aromatic substitution. nih.gov Conversely, the ring remains susceptible to further nucleophilic attack, although this is less favorable than the initial substitution of hexafluorobenzene. nist.gov
The ether linkage itself exhibits significant stability. Studies on related pentafluorophenyl alkyl ethers show they are resistant to cleavage by many acids and bases under moderate conditions. nih.govnih.govnist.gov However, pyrolysis of ethers containing β-hydrogens (like this compound) can lead to the elimination of ethylene (B1197577) and the formation of pentafluorophenol (B44920). nih.govnist.gov
A major frontier in the chemistry of this compound is the selective functionalization of the C-H bonds on the ethoxy group. dmaiti.combeilstein-journals.orgsigmaaldrich.comslideshare.net C-H activation chemistry has emerged as a powerful tool for converting inert C-H bonds into valuable functional groups, streamlining synthetic pathways. beilstein-journals.orgsigmaaldrich.com For this compound, this could involve transition-metal-catalyzed reactions to introduce new functionalities at the α or β positions of the ethyl group, creating a range of novel derivatives without altering the stable perfluorinated ring.
Table 2: Potential Functionalization Strategies for this compound
| Site of Functionalization | Reaction Type | Potential Products | Research Goal |
|---|---|---|---|
| Pentafluorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) | Disubstituted fluorinated ethers | Creation of building blocks for polymers or complex molecules. |
| Ethoxy Group (C-H bonds) | C-H Activation/Functionalization | α/β-substituted ethoxy derivatives | Introduction of new functional groups (e.g., amides, esters, other alkyl/aryl groups). sigmaaldrich.com |
| Ether Linkage | Pyrolysis/Cleavage | Pentafluorophenol, Ethylene | Controlled degradation studies or as a synthetic route to pentafluorophenol. nih.gov |
Advanced Materials with Tailored Properties
The unique properties of the pentafluorophenyl group make it a valuable component in materials science. aip.org Polymers containing pentafluorophenyl side groups are of particular interest because the pentafluorophenyl ester is an active ester that can be easily modified post-polymerization. google.comresearchgate.netrsc.orgacs.org Although research has primarily focused on polymers derived from pentafluorophenyl acrylates or styrenes, the principles can be extended to monomers derived from this compound. Such polymers could be functionalized with a wide variety of amines or alcohols to create materials with tailored properties for applications in biotechnology and electronics. researchgate.net
Another significant area of potential application is in the field of liquid crystals. tandfonline.combeilstein-journals.orgwipo.intacs.org Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their chemical stability and ability to modify dielectric anisotropy and other physical properties. tandfonline.combeilstein-journals.org Research has shown that fluorinated ethers can be key components of liquid crystal mixtures, offering low viscosity and high voltage holding ratios. tandfonline.com this compound could serve as a precursor or building block for more complex, multi-ring structures that exhibit liquid crystalline phases.
Bio-Applications and Medicinal Chemistry Linkages
While no direct biological or medicinal applications of this compound have been reported, the incorporation of fluorine into organic molecules is a well-established strategy in drug discovery. nih.gov Fluorination can significantly alter a molecule's pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The pentafluorophenyl group, in particular, can act as a metabolically stable bioisostere for a phenyl group and can engage in specific non-covalent interactions (e.g., halogen bonding).
Pentafluorophenyl esters are widely used as activated esters for bioconjugation, linking molecules to proteins via amide bond formation with lysine (B10760008) residues. wikipedia.orgrsc.org While this compound is an ether, not an ester, its derivatives could be explored in medicinal chemistry. For example, molecules incorporating the this compound scaffold could be synthesized and screened for various biological activities. The development of fluorinated, aromatic amino acid parameters for molecular dynamics simulations also facilitates the computational design of fluorine-containing peptides and proteins, which could guide the synthesis of novel bioactive compounds. nsf.gov
Environmental Fate and Green Chemical Engineering Considerations
The environmental impact of organofluorine compounds is an area of increasing scrutiny. wipo.int Highly fluorinated compounds, particularly perfluoroalkyl substances (PFAS), are known for their extreme persistence in the environment, leading to them being dubbed "forever chemicals." rsc.org The high strength of the carbon-fluorine bond makes these compounds resistant to both biotic (enzymatic) and abiotic degradation. mdpi.comnih.govmdpi.com
From a green chemistry perspective, the synthesis of this compound presents challenges. rsc.org The reaction often uses stoichiometric strong bases and traditional organic solvents. escholarship.org Future research could focus on:
Developing catalytic systems to avoid stoichiometric reagents. rsc.org
Using greener, more benign solvents or solvent-free conditions. rsc.org
Designing processes that minimize the formation of byproducts and facilitate easy purification.
Computational Advancements in Predictive Modeling
Computational chemistry provides powerful tools for understanding and predicting the properties of molecules like this compound, often ahead of experimental synthesis and characterization. escholarship.orgnih.govresearchgate.net Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, electronic properties, and spectroscopic data with a high degree of accuracy. nih.govacs.org
For fluorinated aromatic compounds, predicting 19F NMR chemical shifts is a particularly valuable application of computational modeling. escholarship.orgnih.govresearchgate.netacs.org Given the complexity that can arise in the spectra of multifluorinated molecules, DFT calculations, combined with scaling factors derived from experimental data, can reliably assign specific chemical shifts to each fluorine atom in the structure. escholarship.orgnih.gov
Beyond spectroscopy, computational models can predict reactivity. For example, calculations can determine the most likely sites for nucleophilic or electrophilic attack, map out reaction pathways, and calculate the energy barriers for different functionalization reactions. rsc.org This predictive power can guide synthetic efforts, saving time and resources by identifying the most promising reaction conditions before they are attempted in the lab. As computational methods and hardware continue to improve, their role in exploring the frontiers of this compound chemistry will undoubtedly grow. clockss.orgacs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethoxypentafluorobenzene, and how do reaction conditions influence yield and purity?
- This compound is typically synthesized via nucleophilic aromatic substitution, where pentafluorobenzene reacts with ethanol or sodium ethoxide under controlled conditions. Key factors include:
- Catalysts : Use of Lewis acids (e.g., AlCl₃) to enhance reactivity .
- Temperature : Optimal yields are achieved at 80–100°C; higher temperatures may promote side reactions like defluorination .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted to confirm molecular structure?
- ¹⁹F NMR : Primary tool for structural confirmation, with five distinct aromatic fluorine signals (integration ratio 2:2:1). Chemical shifts between -145 ppm (para-F) and -160 ppm (ortho-F) indicate successful substitution .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 212 (M⁺) and fragment ions corresponding to sequential fluorine loss.
- IR Spectroscopy : Absence of -OH stretches (3200–3600 cm⁻¹) confirms complete ethoxy substitution .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.
- Waste Disposal : Collect fluorinated waste separately for incineration to prevent environmental release .
Advanced Research Questions
Q. How can computational chemistry methods be applied to predict the reactivity and electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the para-position shows higher electrophilicity due to fluorine’s electron-withdrawing effect .
- Molecular Dynamics Simulations : Model solvation effects in different solvents (e.g., toluene vs. DMSO) to predict solubility trends.
- Software : Gaussian or ORCA for energy minimization; VMD for visualizing electron density maps .
Q. What strategies resolve discrepancies in reported thermodynamic data (e.g., boiling points, solubility) for this compound across studies?
- Controlled Replication : Reproduce experiments using standardized equipment (e.g., calibrated thermocouples for boiling point measurements).
- Error Analysis : Calculate confidence intervals for solubility data (e.g., 0.5–1.2 g/L in hexane at 25°C) to identify outliers .
- Meta-Analysis : Aggregate data from peer-reviewed studies (avoiding non-validated sources like ) to establish consensus values .
Q. What role does this compound play in the synthesis of fluorinated liquid crystals or electronic materials, and how can its electronic effects be optimized?
- Liquid Crystals : Ethoxy groups introduce steric bulk, while fluorine enhances dielectric anisotropy. Optimize mesophase stability by adjusting substitution patterns (e.g., meta- vs. para-ethoxy) .
- Electronic Materials : Use as a precursor for fluorinated polymers. Conduct Hammett studies to correlate substituent effects with conductivity:
| Substituent Position | σₚ (Hammett Constant) | Conductivity (S/cm) |
|---|---|---|
| Para-ethoxy | 0.15 | 1.2 × 10⁻³ |
| Meta-ethoxy | 0.10 | 0.8 × 10⁻³ |
- Synthetic Optimization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts to attach functional groups .
Methodological Guidance
- Data Presentation : Follow IUPAC guidelines for reporting NMR shifts and SI units. Include raw data in appendices and processed data in main text (e.g., chromatograms with retention times) .
- Critical Analysis : Address contradictions by comparing experimental protocols (e.g., solvent purity, reaction scale) and consulting domain experts .
- Literature Review : Use SciFinder or Reaxys to filter high-impact studies; exclude non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
